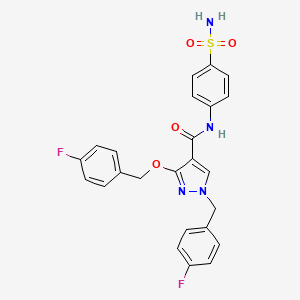

1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]-N-(4-sulfamoylphenyl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20F2N4O4S/c25-18-5-1-16(2-6-18)13-30-14-22(24(29-30)34-15-17-3-7-19(26)8-4-17)23(31)28-20-9-11-21(12-10-20)35(27,32)33/h1-12,14H,13,15H2,(H,28,31)(H2,27,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVPPIHSGMEZPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C(=N2)OCC3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20F2N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide, with CAS number 1014069-44-3, is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. Its structural features suggest potential applications in various therapeutic areas, particularly in oncology and inflammation.

The molecular formula of the compound is with a molecular weight of 498.5 g/mol. The compound's structure includes a pyrazole ring, fluorobenzyl groups, and a sulfonamide moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1014069-44-3 |

| Molecular Formula | C24H20F2N4O4S |

| Molecular Weight | 498.5 g/mol |

| Structure | Chemical Structure |

Biological Activity Overview

The biological activities of pyrazole derivatives have been extensively studied, revealing their potential as anti-inflammatory, anticancer, and antimicrobial agents. The specific compound has shown promising results in various assays:

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives can inhibit the growth of cancer cell lines. For instance, compounds similar to the one discussed have been evaluated for their antiproliferative effects against prostate cancer cell lines such as LNCaP and PC-3. In one study, a related pyrazole derivative exhibited an IC50 value of 18 μM against LNCaP cells and significantly downregulated prostate-specific antigen (PSA) levels by 46% .

Anti-inflammatory Effects

Pyrazole compounds have also been noted for their anti-inflammatory properties. A review highlighted that certain pyrazole derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . The sulfonamide group present in the compound may enhance its anti-inflammatory activity by modulating immune responses.

Antimicrobial Properties

The antimicrobial potential of pyrazole derivatives has been explored, with some compounds showing activity against various bacterial strains. Research indicates that structural modifications can lead to enhanced efficacy against pathogens, suggesting that the compound may possess similar properties .

Case Studies

- Prostate Cancer Study : A series of pyrazole derivatives were synthesized and tested for their effects on prostate cancer cell lines. The findings indicated that modifications in the substituents on the pyrazole ring significantly impacted their antiproliferative activity.

- Inflammation Model : In an animal model of inflammation induced by carrageenan, a related pyrazole derivative demonstrated significant reduction in edema, suggesting its potential for treating inflammatory conditions.

- Cytotoxicity Assessment : A study assessed the cytotoxic effects of several pyrazole analogs on MCF7 breast cancer cells, revealing that certain modifications led to increased apoptosis through caspase activation pathways .

科学研究应用

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide exhibit promising anticancer properties. The presence of the sulfamoyl group is believed to enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation.

Case Study:

In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins, leading to programmed cell death.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity, particularly through the inhibition of cyclooxygenase (COX) enzymes. This action could make it beneficial in treating conditions characterized by chronic inflammation.

Research Findings:

A comparative analysis of similar pyrazole derivatives revealed that they effectively reduced inflammation in animal models of arthritis. The inhibition of COX-2 was significantly correlated with reduced levels of inflammatory cytokines.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The fluorobenzyl and sulfamoyl groups are critical for enhancing biological activity.

| Structural Feature | Impact on Activity |

|---|---|

| Fluorobenzyl Groups | Enhance lipophilicity and cellular uptake |

| Sulfamoyl Moiety | Increases interaction with target proteins |

| Pyrazole Core | Essential for biological activity |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including coupling reactions and functional group modifications. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Toxicological Studies

Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity mechanisms.

常见问题

Q. What are the recommended synthetic routes for 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide, and what are the critical optimization parameters?

The synthesis typically involves multi-step procedures, including condensation, nucleophilic substitution, and carboxamide coupling. Key steps include:

- Fluorobenzyl Group Introduction : Use of 4-fluorobenzyl bromide or chloride under basic conditions (e.g., K₂CO₃/DMF) to alkylate pyrazole intermediates .

- Sulfamoylphenyl Coupling : Reaction of the pyrazole core with 4-sulfamoylaniline via EDC/HOBt-mediated amide bond formation .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) for ≥95% purity .

Q. Critical Parameters :

Q. How should researchers characterize this compound’s purity and structural integrity?

Standard analytical methods include:

- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR: δ 7.2–7.4 ppm for fluorobenzyl protons; ¹³C NMR: ~160 ppm for carbonyl groups) .

- HPLC-MS : Purity assessment (C18 column, acetonitrile/water + 0.1% formic acid) and molecular ion verification (expected [M+H]⁺ ~570 g/mol) .

- Elemental Analysis : Match calculated vs. observed C, H, N, S, and F percentages (±0.3% tolerance) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Initial screens should focus on:

- Enzyme Inhibition : Test against kinases or sulfotransferases (linked to the sulfamoyl group’s bioactivity) at 1–10 µM concentrations .

- Cellular Viability Assays : Use MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .

- Solubility Profiling : Measure in PBS (pH 7.4) and DMSO to guide in vivo dosing .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Contradictions often arise from assay-specific conditions. Mitigation strategies include:

- Dose-Response Curves : Compare IC₅₀ values in enzymatic vs. cellular assays to distinguish target-specific vs. off-target effects .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., sulfamoyl hydrolysis) that may confound results .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and validate assay relevance .

Q. What strategies are effective for improving the compound’s metabolic stability without compromising activity?

- Fluorine Substitution : Retain fluorobenzyl groups to enhance lipophilicity and block metabolic hotspots .

- Sulfamoyl Modifications : Replace the sulfamoyl group with bioisosteres (e.g., sulfonamide or phosphonate) to reduce enzymatic cleavage .

- Prodrug Design : Mask polar groups (e.g., esterification of the carboxamide) to improve oral bioavailability .

Q. How can structure-activity relationship (SAR) studies guide further optimization?

Key SAR insights from analogous compounds:

Q. Methodology :

- Synthesize analogs with variations at positions 1, 3, and 4 of the pyrazole ring.

- Test in parallel assays to isolate contributions of each substituent .

Q. What computational tools are recommended for predicting off-target interactions?

- SwissTargetPrediction : Prioritize kinases and GPCRs based on structural similarity .

- Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., GROMACS) for high-affinity targets .

- PAINS Filtering : Eliminate pan-assay interference compounds early in optimization .

Q. How should researchers address low solubility in aqueous buffers during in vivo studies?

- Formulation Optimization : Use co-solvents (e.g., PEG 400) or nanoemulsions to enhance solubility .

- Salt Formation : Convert the free base to a hydrochloride or mesylate salt .

- In Vivo PK Studies : Monitor plasma concentration-time profiles to adjust dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。